

Preliminary Efficacy of FAK Inhibitor 6: A Technical Overview

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Compound of Interest		
Compound Name:	FAK inhibitor 6	
Cat. No.:	B12417967	Get Quote

This technical guide provides a detailed analysis of the preliminary studies on the efficacy of Focal Adhesion Kinase (FAK) inhibitor compounds designated as "6". This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates in vitro and in vivo data, experimental methodologies, and associated signaling pathways from various preclinical studies. It is important to note that the designation "compound 6" has been used for multiple distinct chemical entities in the scientific literature. This guide will address each of these compounds in separate sections to avoid ambiguity.

FAK Inhibitor 6 (Defactinib/VS-6063)

Defactinib, also referred to as VS-6063 or compound 6 in some literature, is a potent and selective inhibitor of FAK. It has been investigated in multiple clinical trials for various cancers. [1]

Quantitative data from in vitro studies are summarized in the table below.



Cell Line	Cancer Type	Assay Type	IC50 / Effect	Reference
DGC organoids	Diffuse Gastric Cancer	Cell Viability	Synergistic effect with Palbociclib	[2]
SNU668, NUGC4	Diffuse Gastric Cancer	Cell Viability	Synergistic effect with Palbociclib	[2]
KRAS mutant	Non-Small Cell Lung Cancer	Cell Viability	Modest activity as a single agent	[1]

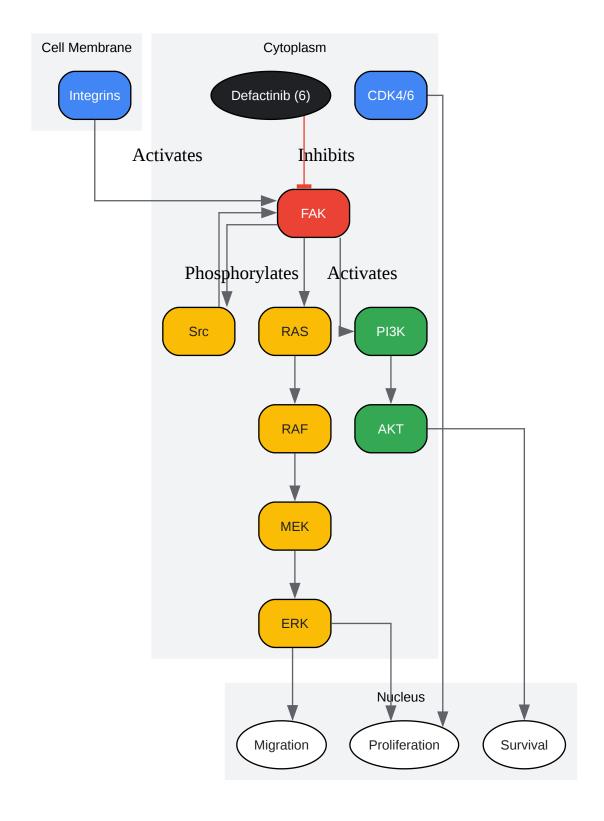
Animal Model	Cancer Type	Treatment Regimen	Outcome	Reference
Mouse Xenograft	KRAS mutant NSCLC	Monotherapy	Modest activity	[1]
Patients	Pancreatic Ductal Adenocarcinoma	Combination with gemcitabine and pembrolizumab	Substantial tumor regression, well- tolerated	
Patients	Recurrent LGSOC	Combination with avutometinib	42% Overall Response Rate	

Cell Viability Assay: Diffuse Gastric Cancer (DGC) organoids and cell lines (SNU668, NUGC4) were treated with Defactinib (1 μ mol/L), Palbociclib (0.5 μ mol/L), or a combination of both. Cell viability was assessed after 24 and 48 hours using standard methods like MTT or CellTiter-Glo assays. Protein lysates were collected to analyze the effects on FAK and cell-cycle pathways via immunoblotting.

Animal Studies: For the pancreatic cancer study, patients were administered Defactinib in combination with gemcitabine and pembrolizumab. Tumor regression was monitored using standard imaging techniques. In the Low-Grade Serous Ovarian Cancer (LGSOC) trial, patients received a combination of avutometinib and defactinib, and the overall response rate was the primary endpoint.



Defactinib's primary mechanism of action is the inhibition of FAK, which plays a crucial role in cell survival, proliferation, and migration. In some cancers, inhibition of FAK can lead to a compensatory activation of the MAPK pathway. Combining FAK inhibitors with MAPK or CDK4/6 inhibitors can overcome this resistance.





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Caption: Signaling pathway inhibited by Defactinib (FAK inhibitor 6).

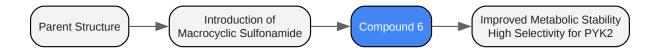
FAK Inhibitor 6 (Macrocyclic Compound)

A macrocyclic compound containing a sulfonamide structure was designated as compound 6 in a study by Farand et al. This compound exhibited high selectivity for PYK2 over FAK.

Target	IC50
FAK	4.34 nM
PYK2	0.84 nM

Kinase Assay: The inhibitory activity of compound 6 against FAK and PYK2 was determined using a biochemical kinase assay. The IC50 values were calculated from the dose-response curves of enzyme inhibition.

The design of this macrocyclic compound aimed for improved metabolic stability and selectivity.



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Caption: Design logic for macrocyclic FAK inhibitor 6.

FAK Inhibitors 6a and 6b

A series of 2,4-dianilinopyrimidine derivatives were synthesized, among which compounds 6a and 6b showed potent FAK inhibition.

Compound	FAK IC50	EGFRT790M IC50
6a	1.03 nM	3.89 nM
6b	3.05 nM	7.13 nM



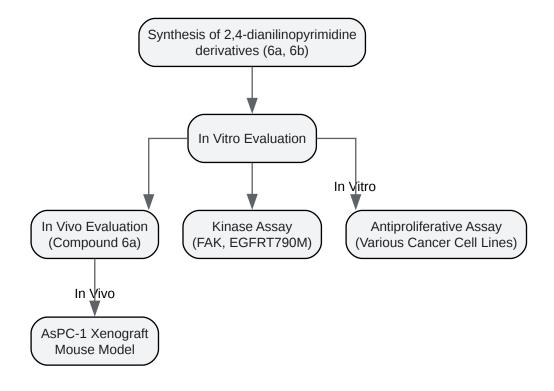
These compounds also demonstrated antiproliferative activity against various cancer cell lines at concentrations lower than 7 μM, including FAK-overexpressing pancreatic cancer cells (AsPC-1, BxPC-3, Panc-1) and drug-resistant breast (MCF-7) and lung (H1975) cancer cells.

Animal Model	Cancer Type	Treatment	Outcome
AsPC-1 cell xenograft mouse model	Pancreatic Cancer	Compound 6a	Effective

Kinase Inhibition Assay: The IC50 values for FAK and EGFRT790M were determined using enzymatic assays. The ability of compounds 6a and 6b to inhibit the kinase activity was measured at various concentrations to generate dose-response curves.

Cell Proliferation Assay: Cancer cell lines were treated with varying concentrations of compounds 6a and 6b. Cell proliferation was measured after a set incubation period using a standard assay such as SRB or MTT.

Xenograft Mouse Model: AsPC-1 cells were subcutaneously injected into immunodeficient mice. Once tumors were established, mice were treated with compound 6a. Tumor volume was measured regularly to assess the in vivo efficacy.





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Caption: Experimental workflow for evaluating FAK inhibitors 6a and 6b.

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References

- 1. FAK inhibitors as promising anticancer targets: present and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
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